molecular formula C13H18BrClN2O B1408118 1-(2-(4-Bromo-2-chlorophenoxy)ethyl)-4-methylpiperazine CAS No. 401801-83-0

1-(2-(4-Bromo-2-chlorophenoxy)ethyl)-4-methylpiperazine

Cat. No. B1408118
CAS RN: 401801-83-0
M. Wt: 333.65 g/mol
InChI Key: XYNQBHJVCLNQIK-UHFFFAOYSA-N
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Description

The compound “1-(2-(4-Bromo-2-chlorophenoxy)ethyl)-4-methylpiperazine” is a derivative of 4-Bromo-2-chlorophenol . The parent compound, 4-Bromo-2-chlorophenol, is a biologically inactive metabolite of profenofos, an organophosphorus pesticide .


Molecular Structure Analysis

The molecular formula of “this compound” is C12H15BrClNO . The molecular weight is 304.61 g/mol .

Scientific Research Applications

Synthesis of Thieno[2,3‐b][1,5]benzoxazepine Derivatives

Kohara et al. (2002) described the synthesis of thieno[2,3-b][1,5]benzoxazepines from 4-bromo-2-methylthiophene, which are analogues of loxapine, a potent antipsychotic drug. One of the compounds showed potent antipsychotic activity, highlighting the therapeutic potential of these derivatives in psychiatric medicine (Kohara, Tanaka, Kimura, Horiuchi, Seio, Arita, Fujimoto, & Yamamoto, 2002).

Less Symmetrical Dicopper(II) Complexes

Merkel et al. (2005) explored the synthesis of unsymmetrical compartmental dinucleating ligands, including a derivative similar to 1-(2-(4-Bromo-2-chlorophenoxy)ethyl)-4-methylpiperazine, to model the active site of type 3 copper proteins. This research aids in understanding the influence of a thioether group close to the metal site, relevant for bioinorganic chemistry and enzymology (Merkel, Möller, Piacenza, Grimme, Rompel, & Krebs, 2005).

Synthesis and Antidepressant-like Effects of Phenylpiperazine Derivatives

Pytka et al. (2015) studied phenylpiperazine derivatives for their antidepressant and anxiolytic-like effects in animal models. These compounds, including ones structurally related to this compound, showed potential as dual 5-HT1A and 5-HT7 antagonists, indicating their significance in developing new treatments for depression and anxiety disorders (Pytka, Partyka, Jastrzębska-Więsek, Siwek, Głuch-Lutwin, Mordyl, Kazek, Rapacz, Olczyk, Gałuszka, Blachuta, Waszkielewicz, Marona, Sapa, Filipek, & Wesołowska, 2015).

properties

IUPAC Name

1-[2-(4-bromo-2-chlorophenoxy)ethyl]-4-methylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrClN2O/c1-16-4-6-17(7-5-16)8-9-18-13-3-2-11(14)10-12(13)15/h2-3,10H,4-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYNQBHJVCLNQIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCOC2=C(C=C(C=C2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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